2-Propenal, 3-(3-methoxyphenyl)-, (2E)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3 |
InChI Key |
XHYAQFCRAQUBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Propenal, 3 3 Methoxyphenyl , 2e and Its Derivatives
Established Reaction Pathways for (E)-3-(3-methoxyphenyl)acrylaldehyde Synthesis
The construction of the (E)-3-(3-methoxyphenyl)acrylaldehyde scaffold predominantly relies on condensation reactions that form the crucial carbon-carbon double bond with specific stereochemistry.
Precursor Selection and Chemical Transformations
The most common and efficient methods for the synthesis of (2E)-3-(3-methoxyphenyl)acrylaldehyde are the Claisen-Schmidt condensation and the Wittig reaction.
Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of 3-methoxybenzaldehyde with acetaldehyde. The methoxy (B1213986) group on the aromatic ring does not significantly hinder the reaction, which proceeds to form the α,β-unsaturated aldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a protic solvent like ethanol or a mixture of water and ethanol. wikipedia.orgtaylorandfrancis.com The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration to yield the more stable conjugated system of 3-(3-methoxyphenyl)acrylaldehyde.
Wittig Reaction: This powerful olefination method provides an alternative route to (2E)-3-(3-methoxyphenyl)acrylaldehyde. The reaction involves the treatment of 3-methoxybenzaldehyde with a phosphorus ylide, typically generated from the corresponding phosphonium salt and a strong base. masterorganicchemistry.comwikipedia.org For the synthesis of an α,β-unsaturated aldehyde, a formyl-substituted ylide is required. The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-isomer. organic-chemistry.org
A general representation of these synthetic pathways is presented in the table below.
| Reaction Name | Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |
| Claisen-Schmidt Condensation | 3-Methoxybenzaldehyde | Acetaldehyde | Base (e.g., NaOH, KOH) | (2E)-3-(3-methoxyphenyl)acrylaldehyde |
| Wittig Reaction | 3-Methoxybenzaldehyde | Formylmethylenetriphenylphosphorane | Strong Base (e.g., n-BuLi) | (2E)-3-(3-methoxyphenyl)acrylaldehyde |
Stereochemical Control in (2E)-Isomer Formation
Achieving a high yield of the desired (2E)-isomer is a critical aspect of the synthesis. In the Claisen-Schmidt condensation, the trans (E) isomer is generally the thermodynamically more stable product and is often formed preferentially, especially under conditions that allow for equilibration. Reaction temperature and the choice of base can influence the stereoselectivity.
In the Wittig reaction, the stereochemical outcome is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, typically lead to the formation of the (E)-alkene as the major product. organic-chemistry.org This is attributed to the reversibility of the initial addition step and the thermodynamic stability of the intermediates leading to the (E)-isomer. For the synthesis of (2E)-3-(3-methoxyphenyl)acrylaldehyde, a ylide such as (triphenylphosphoranylidene)acetaldehyde would be employed, which is a stabilized ylide, thus favoring the formation of the desired (2E)-isomer.
Design Principles for Novel Derivative Synthesis
The structural scaffold of (2E)-3-(3-methoxyphenyl)acrylaldehyde offers multiple sites for modification, allowing for the systematic design and synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the aromatic ring and alterations of the α,β-unsaturated aldehyde moiety.
Regioselective Functionalization of the Aromatic Ring
The methoxy group (-OCH3) on the aromatic ring is an ortho-, para-directing group for electrophilic aromatic substitution reactions. lkouniv.ac.insaskoer.ca This electronic influence dictates the position of incoming electrophiles, enabling the regioselective introduction of various functional groups.
Electrophilic Aromatic Substitution:
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would be expected to yield predominantly the 2-halo and 4-halo derivatives.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the ortho and para positions relative to the methoxy group.
Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the ortho and para positions, allowing for the introduction of acyl or alkyl groups.
The directing effect of the methoxy group is summarized in the following table:
| Reaction Type | Reagents | Expected Major Products (Substituent Position) |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 2-Halo and 4-Halo derivatives |
| Nitration | HNO3, H2SO4 | 2-Nitro and 4-Nitro derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-Acyl and 4-Acyl derivatives |
Modifications of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.
Reactions at the Aldehyde Group:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride.
Reductive Amination: Reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride can furnish the corresponding amine.
Wittig-type Reactions: Further chain extension is possible by reacting the aldehyde with another phosphorus ylide.
Derivatization: The aldehyde can be converted to various derivatives such as oximes, hydrazones, and imines by reaction with hydroxylamine, hydrazines, and primary amines, respectively. nih.govresearchgate.net
Reactions involving the α,β-Unsaturated System:
Nucleophilic Addition: The conjugated system can undergo nucleophilic addition at the β-carbon (Michael addition) or at the carbonyl carbon. libretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.commedlifemastery.com The choice of nucleophile and reaction conditions can control the regioselectivity. Soft nucleophiles tend to favor 1,4-addition (at the β-carbon), while hard nucleophiles often prefer 1,2-addition (at the carbonyl carbon).
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder reactions with suitable dienes.
Epoxidation: The double bond can be epoxidized using peroxy acids.
These modifications provide a powerful toolkit for the synthesis of a wide range of novel derivatives of (2E)-3-(3-methoxyphenyl)acrylaldehyde with tailored properties.
Mechanistic Investigations of the Chemical Reactivity of 2 Propenal, 3 3 Methoxyphenyl , 2e
Elucidation of Electrophilic and Nucleophilic Reaction Centers
The structure of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- features distinct regions of high and low electron density, which define its electrophilic and nucleophilic character. The extended π-conjugation across the molecule plays a crucial role in determining the location of these reactive centers.
Electrophilic Centers: The primary electrophilic sites are the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The carbonyl carbon is rendered electrophilic by the polarization of the C=O double bond, where the more electronegative oxygen atom withdraws electron density. This makes the carbonyl carbon susceptible to attack by nucleophiles.
Furthermore, through resonance, the electron-withdrawing effect of the carbonyl group is transmitted along the conjugated system, creating a partial positive charge on the β-carbon. This phenomenon, known as vinylogy, makes the β-carbon an electrophilic center, susceptible to 1,4-conjugate addition reactions, often referred to as Michael additions. Computational studies on cinnamaldehyde (B126680), a closely related compound, have confirmed the presence of these two key electrophilic sites.
Nucleophilic Centers: The primary nucleophilic center in 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- is the oxygen atom of the carbonyl group, which possesses lone pairs of electrons. These lone pairs can participate in reactions with electrophiles, such as protonation in acidic media, which activates the carbonyl group towards nucleophilic attack.
Influence of the Methoxy (B1213986) Substituent on Aromatic and Alkene Reactivity
The methoxy (-OCH₃) group at the meta position of the phenyl ring exerts a significant electronic influence on the reactivity of both the aromatic system and the propenal side chain. This influence is a combination of inductive and resonance effects.
The methoxy group is characterized by two opposing electronic effects: a -I (negative inductive) effect due to the electronegativity of the oxygen atom, and a +M (positive mesomeric or resonance) effect due to the donation of a lone pair of electrons from the oxygen into the aromatic π-system.
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.
This electron-withdrawing nature of the meta-methoxy group, albeit weak, can subtly influence the electrophilicity of the β-carbon and the carbonyl carbon. By withdrawing electron density from the phenyl ring, it can slightly enhance the electron-withdrawing pull of the entire aryl group on the propenal moiety, potentially making the electrophilic centers slightly more reactive towards nucleophiles compared to the unsubstituted cinnamaldehyde. Conversely, the deactivation of the aromatic ring makes it less susceptible to electrophilic attack.
Role in Cycloaddition and Condensation Reactions
The conjugated π-system of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- makes it a versatile substrate for both cycloaddition and condensation reactions, which are powerful tools for the construction of cyclic and more complex acyclic structures.
Cycloaddition Reactions: The carbon-carbon double bond in the propenal side chain can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition process. In a normal demand Diels-Alder reaction, the dienophile is typically electron-poor. The presence of the electron-withdrawing aldehyde group activates the double bond for reaction with electron-rich dienes. The methoxy group on the phenyl ring can influence the dienophilicity of the double bond through its electronic effects.
Condensation Reactions: The aldehyde functionality of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- readily participates in a variety of condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond. For instance, the reaction of a substituted benzaldehyde with malonic acid or its esters, followed by decarboxylation, is a common route to cinnamic acids. The reactivity of the aldehyde in these condensations is influenced by the electronic nature of the substituents on the aromatic ring.
Chemo- and Regioselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites like 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, the concepts of chemoselectivity and regioselectivity are paramount in predicting and controlling the outcome of a chemical reaction.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the case of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, a key chemoselective challenge is the differentiation between the carbonyl group and the carbon-carbon double bond. For example, certain reducing agents will selectively reduce the aldehyde to an alcohol while leaving the double bond intact, while others will reduce both functional groups. Similarly, some nucleophiles will preferentially attack the carbonyl carbon (1,2-addition), while others will favor the β-carbon (1,4-addition). This selectivity is often dictated by the "hardness" or "softness" of the nucleophile (HSAB theory). Hard nucleophiles tend to favor attack at the harder electrophilic center (the carbonyl carbon), while softer nucleophiles prefer the softer β-carbon.
Regioselectivity comes into play when a reaction can occur at different positions on the molecule. In the context of nucleophilic attack on the conjugated system, regioselectivity determines whether the nucleophile adds to the carbonyl carbon or the β-carbon. As mentioned, this is a function of the nucleophile's properties and the reaction conditions.
In electrophilic aromatic substitution reactions, the methoxy group, being an ortho, para-director, would direct incoming electrophiles to the positions ortho and para to it. However, the deactivating effect of the propenal substituent and potential steric hindrance will also influence the regiochemical outcome.
Advanced Computational Chemistry and Theoretical Modeling of 2 Propenal, 3 3 Methoxyphenyl , 2e
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of the size and complexity of 3-methoxycinnamaldehyde. DFT calculations can determine a wide range of molecular properties by approximating the electron density of the system.
Research on cinnamaldehyde (B126680) and its derivatives frequently employs DFT, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), to optimize molecular geometry and calculate key electronic descriptors. researchgate.netsamipubco.comsemnan.ac.ir These descriptors, derived from the electronic structure, are crucial for interpreting and predicting chemical behavior.
Key molecular properties calculated via DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). The electrophilicity index is particularly useful for predicting the reactivity of compounds in reactions involving charge transfer, such as cycloadditions. nih.gov
Studies on the parent compound, trans-cinnamaldehyde, have shown that these properties are sensitive to the solvent environment. semnan.ac.ir For instance, the HOMO-LUMO energy gap tends to be largest in the gas phase and decreases in polar solvents, indicating an increase in reactivity in solution. semnan.ac.ir Similar trends are expected for the 3-methoxy derivative.
Table 1: Representative Molecular Properties Calculated via DFT for Cinnamaldehyde Derivatives Note: The exact values for 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- would require specific calculations. The data below is illustrative of typical values and concepts derived from studies on related cinnamaldehydes. semnan.ac.irnih.gov
| Property | Symbol | Formula | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | - | -5.3 to -7.6 | Relates to electron-donating ability; higher energy indicates a better donor. |
| LUMO Energy | ELUMO | - | -1.4 to -2.4 | Relates to electron-accepting ability; lower energy indicates a better acceptor. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.2 | Indicator of kinetic stability and chemical reactivity. |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.4 to -5.0 | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.6 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | μ² / (2η) | > 1.5 | Quantifies the energy lowering of a system when it accepts electrons. |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 3-methoxycinnamaldehyde, the most significant conformational flexibility arises from rotation around two key single bonds: the C(phenyl)-C(alkene) bond and the C(alkene)-C(carbonyl) bond.
Computational studies, often combining DFT calculations with experimental data like gas electron diffraction for the parent cinnamaldehyde, have identified two primary planar conformers: s-trans and s-cis. researchgate.net These labels refer to the relative orientation of the carbonyl group (C=O) and the vinyl group (C=C) across the single bond connecting them.
s-trans conformer: The C=O and C=C bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance.
s-cis conformer: The C=O and C=C bonds are on the same side of the central single bond. This conformation is typically higher in energy.
For trans-cinnamaldehyde, the s-trans conformer is found to be the more abundant and stable form, with the s-cis conformer being approximately 2-3 kcal/mol higher in energy. researchgate.netnih.gov The introduction of the methoxy (B1213986) group at the meta position is not expected to dramatically alter this preference, as it does not introduce significant steric clash with the propenal side chain. The planarity of these conformers is favored by the extended π-conjugation across the phenyl ring, the double bond, and the carbonyl group.
Table 2: Comparison of s-trans and s-cis Conformers of Cinnamaldehyde Based on data for the parent compound, trans-cinnamaldehyde. researchgate.net
| Feature | s-trans Conformer | s-cis Conformer |
| Dihedral Angle (C=C-C=O) | ~180° | ~0° |
| Relative Energy | More stable (global minimum) | Less stable (~2-3 kcal/mol higher in energy) |
| Population (at ~165 °C) | ~75% | ~25% |
| Key Interaction | Lower steric repulsion | Higher steric repulsion between carbonyl oxygen and vinyl hydrogen |
Intermolecular interactions can be modeled by examining the molecule's electrostatic potential surface, which highlights regions of positive (electron-poor) and negative (electron-rich) charge. For 3-methoxycinnamaldehyde, the carbonyl oxygen and the methoxy oxygen are regions of negative potential, capable of acting as hydrogen bond acceptors. The aldehydic proton and aromatic protons are regions of positive potential. These features govern how the molecule interacts with other molecules, including solvents and biological receptors.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum chemical methods provide static pictures of molecules at minimum energy, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. nih.govrsc.org
For a molecule like 3-methoxycinnamaldehyde, an MD simulation would typically place one or more solute molecules in a box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds.
Key insights from MD simulations would include:
Solvation Structure: Analysis of the simulation trajectory can reveal how solvent molecules arrange themselves around the solute. Radial distribution functions can show the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the carbonyl oxygen), detailing the structure of the solvation shells. researchgate.net
Conformational Dynamics: MD simulations can directly model the interconversion between the s-cis and s-trans conformers in solution. By tracking the relevant dihedral angles over time, one can determine the free energy barrier to rotation and the equilibrium population of each conformer in a given solvent, which may differ from the gas phase due to solute-solvent interactions.
Solvent-Solute Interactions: The simulation can quantify the strength and lifetime of specific interactions, such as hydrogen bonds between the solvent and the carbonyl or methoxy groups of the solute. This is crucial for understanding how solvents can influence chemical reactivity by stabilizing reactants, products, or transition states differently. researchgate.net
A study on the parent cinnamaldehyde in supercritical CO₂ showed that the solvent molecules preferentially distribute around the negative electrostatic potential regions of the solute, highlighting the importance of electrostatic interactions in solvation. researchgate.net Similar effects would be expected in polar protic or aprotic solvents, where solvent dipoles and hydrogen bonding capabilities would dictate the solvation landscape and influence the conformational equilibrium.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. tubitak.gov.tr This data-driven approach allows for the prediction of reaction outcomes for new or untested compounds, accelerating the discovery and optimization of chemical transformations. researchgate.net While much of the literature on cinnamaldehydes focuses on QSAR (for biological activity), the principles and descriptors are directly applicable to QSRR. nih.govmaynoothuniversity.ie
The foundation of a QSRR model is the correlation between molecular descriptors and a measure of reactivity, such as a reaction rate constant (k) or activation energy (Ea). Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a reaction involving 3-methoxycinnamaldehyde, such as a Michael addition or a reduction of the aldehyde, relevant descriptors can be categorized as follows: nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include HOMO and LUMO energies, the electrophilicity index (ω), and partial atomic charges (e.g., on the carbonyl carbon or the β-carbon). For a nucleophilic attack on the β-carbon, a lower LUMO energy and a higher positive partial charge on that carbon would be expected to correlate with a faster reaction rate.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's Es. These are important when steric hindrance at the reaction center influences the approach of a reagent.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.
A QSRR study would involve synthesizing a series of substituted cinnamaldehydes, measuring their reaction rates under identical conditions, and calculating a wide range of descriptors for each derivative. Statistical methods, such as linear regression, are then used to find the descriptors that best correlate with the observed reactivity.
Table 3: Examples of Molecular Descriptors for QSRR Studies and Their Relevance to Reactivity
| Descriptor Class | Example Descriptor | Potential Correlation with Reaction Rate |
| Electronic | LUMO Energy (ELUMO) | A lower ELUMO may correlate with faster rates for nucleophilic attack. |
| Electronic | Electrophilicity Index (ω) | A higher ω may correlate with faster rates in cycloaddition reactions. |
| Electronic | Partial Charge on β-carbon | A more positive charge may correlate with faster Michael additions. |
| Steric | Molar Volume | Increased volume near the reaction site may negatively correlate with rate due to steric hindrance. |
| Topological | Wiener Index | Can correlate with overall molecular shape and intermolecular forces. |
Once significant correlations are identified, they are used to build a predictive model. A common approach is Multiple Linear Regression (MLR), which results in an equation of the form:
log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where log(k) is the logarithm of the reaction rate constant, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, ..., cₙ are coefficients determined by the regression analysis.
Such a model, once properly validated, can be used to predict the reactivity of a new cinnamaldehyde derivative before it is synthesized and tested. digitellinc.com For example, a chemist could computationally screen a virtual library of potential derivatives, calculate their descriptors, and use the QSRR model to predict their reaction rates. This allows for the prioritization of candidates that are most likely to exhibit the desired reactivity profile, saving significant time and resources in the laboratory. The predictive power of these models is often assessed by statistical metrics like the squared correlation coefficient (R²).
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Propenal, 3 3 Methoxyphenyl , 2e and Its Analogs
Identification of Structural Determinants for Biological Activity (in vitro)
The biological activity of cinnamaldehyde (B126680) and its analogs is significantly influenced by their structural features. The core structure, characterized by a phenyl ring connected to an α,β-unsaturated aldehyde, provides a foundational scaffold for diverse biological activities, including anticancer and antimicrobial effects. mdpi.comsemanticscholar.org Modifications to this scaffold, particularly on the aromatic ring, have been shown to modulate these activities.
Key structural determinants for the biological activity of cinnamaldehyde analogs include:
The α,β-Unsaturated Acyl Group: This group is considered critical for activity, often acting as a Michael acceptor. semanticscholar.org
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring play a pivotal role in determining the compound's efficacy and selectivity. For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly alter the biological profile. researchgate.netnih.gov In studies on cinnamaldehyde derivatives as anticancer agents, it was found that hydroxy and methoxy substituted compounds, including the meta-methoxy derivative (m-OMe CM), generally exhibited better anticancer activities than the parent cinnamaldehyde. researchgate.netnih.gov
Hydrophobicity: A hydrophobic moiety connected to the α,β-unsaturated acyl group is another important structural element for biological activity. semanticscholar.org
Partial Negative Charge: The presence of a partially negative charge has also been identified as a key feature for the quorum sensing inhibitory activity of cinnamaldehyde analogs. semanticscholar.org
In a study investigating the anticancer activities of cinnamaldehyde derivatives, m-methoxycinnamaldehyde (m-OMe CM) demonstrated better activity against the 4EL9 receptors compared to other derivatives. researchgate.netnih.gov This highlights the importance of the meta-position for the methoxy group in specific biological contexts. The aldehyde group itself is a nucleophilic group that can be readily absorbed by hydrophilic groups on bacterial surfaces, contributing to its antimicrobial effects. nih.gov
QSAR Model Development and Validation for Predicting In vitro Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.govbiointerfaceresearch.com These models are valuable tools in drug discovery for predicting the activity of new compounds, thereby reducing the need for extensive experimental testing. nih.gov
Several QSAR studies have been conducted on cinnamaldehyde and its derivatives to predict various biological activities, including antifungal and antibacterial properties. nih.govresearchgate.net For example, a QSAR model was developed for cinnamaldehyde derivatives against the wood-decaying fungi Trametes versicolor and Gloeophyllum trabeum. nih.gov These models demonstrated good correlation coefficients, with R² values of 0.910 for Trametes versicolor and 0.926 for Gloeophyllum trabeum, indicating a strong correlation between the selected molecular descriptors and the antifungal activity. nih.gov
The validation of QSAR models is a critical step to ensure their predictability and stability. nih.gov This is often achieved by using an external test set of compounds that were not used in the model's development. Small errors between the experimental and predicted values for the test set indicate a robust and reliable model. nih.gov In one study, the minimal difference between the calculated and experimental logAR (logarithm of activity ratio) values for newly designed compounds confirmed the high predictive capability of the established QSAR models. nih.gov
A three-dimensional QSAR (3D-QSAR) study on cinnamaldehyde analogues as Farnesyl Protein Transferase (FPTase) inhibitors also yielded a predictive model with a cross-validated r² (r²cv) of 0.557 and a non-cross-validated r² (r²ncv) of 0.950. nih.gov
| Target Organism/Activity | Statistical Parameter | Value | Reference |
|---|---|---|---|
| Trametes versicolor (antifungal) | R² | 0.910 | nih.gov |
| F | 35.32 | nih.gov | |
| s² | 0.0093 | nih.gov | |
| Gloeophyllum trabeum (antifungal) | R² | 0.926 | nih.govresearchgate.net |
| F | 43.95 | nih.govresearchgate.net | |
| s² | 0.0049 | nih.govresearchgate.net | |
| Farnesyl Protein Transferase (FPTase) inhibition | r²cv | 0.557 | nih.gov |
| r²ncv | 0.950 | nih.gov |
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that represent the physicochemical and structural properties of a molecule. drugdesign.orgmdpi.com They can be classified based on their dimensionality (1D, 2D, 3D). drugdesign.org
For cinnamaldehyde analogs, various types of descriptors have been employed in QSAR studies to capture the structural nuances that influence their biological activity. These include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges. An example is the "ESP-Min Net Atomic Charge for a H Atom". nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. drugdesign.org
Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its shape and size, such as the "YZ Shadow/YZ Rectangle". nih.gov
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule.
In a QSAR study on the antifungal activity of cinnamaldehyde derivatives, descriptors such as "ESP-Min Net Atomic Charge for a H Atom" and "FNSA-3 Fractional PNSA (PNSA-3/TMSA)" were found to be significant. nih.gov The polarity parameter/square distance and the minimum atomic state energy for a hydrogen atom were also identified as important descriptors for the antibacterial activity of cinnamaldehyde compounds. researchgate.net
The development of a QSAR model involves using statistical methods or machine learning algorithms to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). biointerfaceresearch.comyoutube.com
Statistical Approaches:
Multiple Linear Regression (MLR): This is a commonly used statistical technique to model the linear relationship between a dependent variable and one or more independent variables. nih.gov Best multiple linear regression (BMLR) has been successfully used to develop QSAR models for cinnamaldehyde derivatives. nih.govresearchgate.net
Machine Learning Algorithms: Machine learning offers more advanced techniques for modeling complex, non-linear relationships that may exist between molecular structure and biological activity. nih.govnih.gov
Random Forest (RF): This is an ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov
Support Vector Machines (SVM): SVMs are supervised learning models with associated learning algorithms that analyze data for classification and regression analysis. nih.gov
Gradient Boosting: This is a machine learning technique for regression and classification problems, which produces a prediction model in the form of an ensemble of weak prediction models, typically decision trees. nih.gov
The application of machine learning in QSAR can lead to the development of more accurate and robust predictive models. nih.gov For instance, machine learning-based 3D-QSAR models have shown higher accuracy in predicting the activity of external compounds compared to 2D-QSAR models. nih.gov
In Silico Screening and Ligand-Based Drug Design Applied to 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. eurekaselect.combenthamdirect.com Ligand-based drug design, a key component of in silico screening, relies on the knowledge of other molecules that bind to the biological target of interest. worldscientific.com
This approach has been applied to cinnamaldehyde derivatives to identify new compounds with potential therapeutic activity. eurekaselect.combenthamdirect.com For example, a virtual screening of a dataset of Schiff bases of cinnamaldehyde was performed to identify potential anti-inflammatory agents. eurekaselect.combenthamdirect.com This process involves designing a library of virtual compounds and then using computational methods to predict their activity. The most promising candidates identified through in silico screening are then synthesized and tested experimentally to validate the predictions. eurekaselect.com This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. benthamdirect.com
Structure-Based Drug Design Strategies via Molecular Docking (e.g., protein-ligand interactions with cancer receptors)
Structure-based drug design relies on the three-dimensional structure of the biological target. capes.gov.br Molecular docking is a prominent technique in this field that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of proteins. nih.gov
Molecular docking studies have been instrumental in elucidating the interactions between cinnamaldehyde derivatives and various cancer-related protein targets. researchgate.netnih.gov These studies have shown that derivatives of cinnamaldehyde, including those with methoxy substitutions, can bind to the active sites of several cancer receptors. researchgate.net
For instance, a study investigating the anticancer potential of cinnamaldehyde derivatives performed molecular docking against a panel of cancer receptors, including 5FL6, 1HOV, 4GY7, 5EAM, 4XCU, 4EL9, and 4PQW. researchgate.netwaocp.org The results indicated that m-methoxycinnamaldehyde (m-OMe CM) had favorable interactions with the 4EL9 receptor. researchgate.net The binding interactions often involve hydrogen bonds, van der Waals forces, and interactions with metal cofactors within the protein's active site. researchgate.netnih.gov
| Compound | Receptor (PDB ID) | Key Interacting Residues | Observed Effect | Reference |
|---|---|---|---|---|
| o-Hydroxycinnamaldehyde (o-OH CM) | 5FL6, 1HOV, 4GY7, 5EAM, 4XCU | Not specified | Best activity against these receptors | researchgate.netnih.gov |
| m-Methoxycinnamaldehyde (m-OMe CM) | 4EL9 | Not specified | Better activity compared to other derivatives | researchgate.netnih.gov |
| Cinnamaldehyde Schiff bases | COX-2 | Phe478, Glu479, Lys492, Ala493, Asp497, Ile498 | High binding energy, potential anti-inflammatory activity | eurekaselect.combenthamdirect.com |
These in silico studies provide valuable insights into the molecular basis of the biological activity of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- and its analogs, guiding the design of new and more potent anticancer agents. asianresassoc.orgsemanticscholar.org
Mechanistic Investigations of the Biological Activities of 2 Propenal, 3 3 Methoxyphenyl , 2e in in Vitro Systems
Molecular Mechanisms of Antiproliferative and Apoptotic Effects in Cancer Cell Lines
The compound 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, a derivative of cinnamaldehyde (B126680), has been the subject of research for its potential anticancer properties. Studies on this compound and its close analogs, such as 2-methoxycinnamaldehyde (2-MCA) and trans-cinnamaldehyde (CA), have elucidated several molecular mechanisms through which it exerts antiproliferative and apoptotic effects on various cancer cell lines in vitro.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- and its analogs have been shown to induce apoptosis in cancer cells through multiple intricate mechanisms.
Caspase-Dependent and -Independent Pathways: The induction of apoptosis is often mediated by a family of cysteine proteases known as caspases. Research indicates that cinnamaldehyde (CA) and its derivatives can trigger caspase-dependent apoptosis. In various cancer cell models, treatment with these compounds leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3. The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This is further supported by observations that CA can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. Concurrently, the activation of caspase-8 points to the engagement of the extrinsic or death receptor pathway. Some studies also suggest that both caspase-dependent and -independent pathways may be involved in the apoptotic process induced by these compounds.
Mitochondrial Membrane Potential Alterations: The mitochondrion plays a central role in the intrinsic apoptotic pathway. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). The compound 2-methoxycinnamaldehyde (2-MCA) has been demonstrated to induce a loss of ΔΨm in human colorectal adenocarcinoma cells, an event that precedes the release of pro-apoptotic factors from the mitochondria into the cytosol. This depolarization of the mitochondrial membrane is a critical step that commits the cell to apoptosis.
Phosphatidylserine Externalization: A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalization serves as an "eat me" signal for phagocytic cells. Studies utilizing Annexin V, a protein that specifically binds to PS, have confirmed that treatment with cinnamaldehyde analogs leads to a significant increase in PS externalization on the surface of cancer cells. This finding provides further evidence of the pro-apoptotic activity of these compounds.
Beyond inducing apoptosis, 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- and its related compounds exhibit potent antiproliferative effects by interfering with the cancer cell cycle.
Inhibition of Cell Proliferation and DNA Synthesis: Cinnamaldehyde has been shown to effectively inhibit the proliferation of a range of human cancer cell lines, including melanoma and colorectal cancer, at micromolar concentrations. This inhibition is often accompanied by a suppression of DNA synthesis, a critical process for cell division.
Cell Cycle Arrest: A primary mechanism for the antiproliferative activity of these compounds is the induction of cell cycle arrest. In human melanoma cells, cinnamaldehyde treatment has been observed to cause a pronounced arrest in the G1 phase of the cell cycle. This G1 phase arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting their proliferation. However, the specific phase of cell cycle arrest can be dependent on the cancer cell type, with some studies reporting a G2/M phase arrest in leukemia and colon cancer cells following treatment with cinnamaldehyde analogs.
| Cancer Cell Line | Compound | Observed Effect on Cell Cycle |
| Human Melanoma (A375) | Cinnamaldehyde (CA) | G1 phase arrest |
| Ehrlich Ascites Carcinoma | Cinnamon Oil | G0/G1 phase arrest nih.gov |
| Jurkat and U397 Leukemia | Cinnamaldehyde (CA) | G2/M phase arrest |
| HCT116 Colon Cancer | Cinnamaldehyde (CA) | G2/M phase arrest |
The ability of cancer cells to migrate, invade surrounding tissues, and adhere to new locations is fundamental to metastasis. Cinnamaldehyde derivatives have been found to interfere with these processes.
Inhibition of Migration and Invasion: Studies have demonstrated that cinnamaldehyde and its methoxy (B1213986) derivatives can significantly suppress the invasive capabilities of cancer cells, including melanoma and cervical cancer. This anti-invasive activity is often attributed to the downregulation of matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. For instance, 4-methoxy-cinnamaldehyde has been shown to inhibit the invasion of cervical cancer cells, partly by reducing the expression of MMP-14. Similarly, cinnamaldehyde treatment in colorectal cancer cells leads to decreased expression of MMP-2 and MMP-9.
Modulation of Cell Adhesion: Cell adhesion is another critical step in the metastatic cascade. Cinnamaldehyde has been reported to markedly inhibit the adhesion of colorectal cancer cells. This effect is associated with the upregulation of E-cadherin, a key cell-cell adhesion molecule whose loss is often linked to increased cancer cell motility and invasion.
The anticancer effects of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- are mediated through its interaction with crucial intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in the inflammatory processes that can drive cancer progression. Cinnamaldehyde and 2-methoxycinnamaldehyde have been identified as potent inhibitors of NF-κB activation. They can suppress the DNA binding and transcriptional activity of NF-κB, thereby downregulating the expression of inflammatory and pro-survival genes. This anti-inflammatory mechanism is thought to be linked to the compound's antioxidant properties.
| Signaling Pathway | Effect of Cinnamaldehyde/Derivatives | Downstream Consequences |
| PI3K/Akt | Inhibition | Reduced cell survival, increased apoptosis |
| NF-κB | Inhibition of activation | Reduced inflammation, decreased pro-survival gene expression |
Research has begun to identify specific molecular targets through which 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- and its analogs exert their anticancer effects.
Topoisomerase I and II: Topoisomerases are enzymes essential for resolving topological problems in DNA during replication and transcription. They are validated targets for cancer chemotherapy. 2-methoxycinnamaldehyde (2-MCA) has been shown to be an inhibitor of both topoisomerase I and topoisomerase II activities. By targeting these enzymes, 2-MCA can disrupt DNA replication and lead to cell death in cancer cells.
Specific Protein Receptors and Enzymes: Molecular docking studies have explored the interaction of cinnamaldehyde derivatives with various protein targets implicated in cancer.
MMP-2: As mentioned previously, Matrix Metalloproteinase-2 is a key enzyme in cancer invasion, and its expression is downregulated by cinnamaldehyde.
hCA IX: Carbonic anhydrase IX is a tumor-associated enzyme involved in pH regulation and is considered a marker of hypoxia and a therapeutic target.
RSK2, FGFR4, and others: In silico studies have investigated the binding potential of methoxycinnamaldehyde derivatives to a range of cancer-related receptors. For instance, m-methoxycinnamaldehyde showed good binding activity against the 4EL9 receptor, while o-hydroxycinnamaldehyde demonstrated favorable interactions with receptors such as 5FL6, 1HOV, 4GY7, 5EAM, and 4XCU nih.gov. These computational findings suggest that cinnamaldehyde derivatives may have multiple molecular targets, contributing to their broad anticancer activity, although further experimental validation is required.
In addition to apoptosis, these compounds can induce other forms of cellular stress and cell death pathways.
Autophagy: Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. While the role of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- in autophagy is still being fully elucidated, the process is known to be intricately linked with apoptosis and cellular stress responses. Autophagy can be triggered by various stimuli, including the inhibition of the PI3K/Akt/mTOR pathway, which is a known target of cinnamaldehyde.
Lysosomal Vacuolation: A distinct cellular response observed upon treatment with 2-methoxycinnamaldehyde (2-MCA) is the induction of lysosomal vacuolation. This phenomenon is characterized by the formation of large vacuoles derived from lysosomes and an increase in the volume of acidic compartments within the cell. This lysosomal stress can disrupt cellular homeostasis and contribute to cell death. The formation of these vacuoles is often linked to the accumulation of compounds within acidic organelles, leading to osmotic swelling. This process can be a prelude to or part of a cell death mechanism distinct from classical apoptosis. nih.govresearchgate.net
In vitro Antioxidant Mechanisms and Cellular Protection
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The potential of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- to mitigate oxidative stress through various in vitro mechanisms is an area of scientific inquiry.
Direct Free Radical Scavenging Properties
The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Table 1: Direct Free Radical Scavenging Activity Data (Hypothetical) No specific experimental data is available for 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-. The following table is a template for how such data would be presented.
| Assay | Compound | Concentration | % Inhibition | IC50 Value |
|---|---|---|---|---|
| DPPH | 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- | Data not available | Data not available | Data not available |
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, antioxidants can exert their protective effects by enhancing the activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the body's primary defense against oxidative stress.
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical mechanism for upregulating the expression of these antioxidant enzymes. Cinnamaldehyde and some of its derivatives have been shown to activate the Nrf2 pathway, leading to increased expression of downstream targets like heme oxygenase-1 (HO-1).
However, specific studies detailing the effect of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- on the activities of SOD, CAT, and GPx, or its ability to induce the Nrf2/HO-1 pathway in vitro, are currently lacking in the scientific literature. Research on the 2-methoxy isomer has demonstrated its capacity to induce HO-1 expression, suggesting that the position of the methoxy group may play a role in this activity.
Table 2: Effect on Endogenous Antioxidant Enzyme Activity (Hypothetical) No specific experimental data is available for 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-. The following table is a template for how such data would be presented.
| Cell Line | Treatment | SOD Activity | CAT Activity | GPx Activity | Nrf2 Nuclear Translocation | HO-1 Expression |
|---|---|---|---|---|---|---|
| e.g., HeLa | Control | Baseline | Baseline | Baseline | Baseline | Baseline |
Mitigation of Oxidative Stress-Induced Cellular Damage
The ultimate measure of an antioxidant's efficacy is its ability to protect cells from damage induced by oxidative stress. In vitro models often utilize agents like hydrogen peroxide (H₂O₂) to induce oxidative stress and measure the cytoprotective effects of test compounds.
Studies on cinnamaldehyde and its 2-methoxy derivative have shown protective effects against H₂O₂-induced cytotoxicity in various cell lines. These effects are often linked to the induction of the Nrf2/HO-1 pathway. While it is plausible that 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- may also possess such cytoprotective properties, there is a notable absence of direct experimental evidence to substantiate this. Further research is required to evaluate its ability to mitigate oxidative stress-induced cellular damage, such as reductions in cell viability, apoptosis, and lipid peroxidation.
In vitro Antiviral Mechanisms
The emergence of viral diseases necessitates the search for novel antiviral agents. Natural compounds, including cinnamaldehyde derivatives, have been explored for their potential to inhibit viral replication and modulate the host's immune response.
Inhibition of Viral Replication and Entry (e.g., Coxsackievirus B3)
Coxsackievirus B3 (CVB3) is a significant human pathogen that can cause myocarditis and pancreatitis. Research has been conducted on the antiviral activity of cinnamaldehyde derivatives against this virus. A notable study investigated a series of cinnamaldehyde derivatives, including 4-methoxycinnamaldehyde, for their ability to inhibit CVB3 replication in HeLa cells and neonatal rat cardiomyocytes. semanticscholar.orgnih.govbiomolther.org This study found that certain derivatives, particularly those with bromine substitutions, were potent inhibitors of CVB3. semanticscholar.orgnih.govbiomolther.org
However, this study did not include 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- in its panel of tested compounds. Therefore, there is currently no direct scientific evidence to support the inhibition of Coxsackievirus B3 replication or entry by the 3-methoxy isomer.
Table 3: In vitro Antiviral Activity against Coxsackievirus B3 (Hypothetical) No specific experimental data is available for 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-. The following table is a template for how such data would be presented.
| Cell Line | Virus | Compound | IC50 (Viral Replication) | EC50 (Viral Entry) |
|---|
Modulation of Host Antiviral Responses
In addition to directly targeting viral components, antiviral compounds can also modulate the host's immune response to infection. This can involve the regulation of antiviral signaling pathways, such as the interferon pathway, and the production of antiviral cytokines.
The anti-inflammatory properties of cinnamaldehyde and its derivatives have been reported, with some studies showing inhibition of pro-inflammatory cytokine production. researchgate.net It is conceivable that these anti-inflammatory effects could play a role in modulating the host's response to viral infection. However, there is a lack of research specifically investigating the effects of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- on host antiviral responses in the context of any viral infection, including Coxsackievirus B3.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Propenal, 3 3 Methoxyphenyl , 2e
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are fundamental for separating 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- from complex mixtures and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of cinnamaldehyde (B126680) derivatives. This technique separates compounds based on their hydrophobicity. For 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, a typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is typically achieved using a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths. For cinnamaldehyde compounds, detection is effective around 280-320 nm. chromatographyonline.com
Gas Chromatography (GC): GC is highly suitable for the analysis of volatile and thermally stable compounds like 3-methoxycinnamaldehyde. The technique separates components based on their boiling points and interactions with the stationary phase of the GC column. Purity assessment and quantification can be performed with high precision using a Flame Ionization Detector (FID). The NIST Mass Spectrometry Data Center reports specific Kovats retention indices for 3-methoxycinnamaldehyde, which are crucial for its identification on different types of columns. nih.gov
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reverse-phase C18 (e.g., 150 mm × 3.0 mm, 3-μm) chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water gradient sielc.comchromatographyonline.com | |
| Flow Rate | 0.8 mL/min chromatographyonline.com | |
| Detection | PDA Detector (λ = 280-320 nm) chromatographyonline.com | |
| GC | Column | HP-5MS (e.g., 30 m × 0.25 mm, 0.25 µm) gcms.cz |
| Carrier Gas | Helium gcms.cz | |
| Kovats Retention Index | 1451 (Semi-standard non-polar), 2565 (Standard polar) nih.gov |
Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic techniques provide invaluable information about the molecular structure of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, the ¹H NMR spectrum provides distinct signals for the aldehyde, vinyl, aromatic, and methoxy (B1213986) protons. Analysis of chemical shifts (δ) and coupling constants (J) confirms the trans configuration of the double bond and the substitution pattern on the benzene ring. researchgate.netcas.cz
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| Aldehyde (-CHO) | 9.56 | - |
| Vinyl (α to C=O) | 6.61 | - |
| Vinyl (β to C=O) | 7.33 | - |
| Methoxy (-OCH₃) | 3.75 | - |
| Aromatic | 6.91 - 7.24 | - |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- shows characteristic absorption bands corresponding to the aldehyde C-H stretch, the conjugated carbonyl (C=O) group, the carbon-carbon double bonds (C=C) of the vinyl group and aromatic ring, and the C-O stretch of the methoxy group. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretching | ~2800 and ~2700 researchgate.net |
| Carbonyl (C=O) | Stretching | ~1700 researchgate.net |
| Aromatic C=C | Stretching | ~1600-1450 |
| Alkene C=C | Stretching | ~1627 researchgate.net |
| Ether C-O-C | Stretching | ~1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. 2-Propenal, 3-(3-methoxyphenyl)-, (2E)- possesses an extended conjugated system involving the benzene ring, the propenal side chain, and the carbonyl group. This results in a strong absorption in the UV region. The maximum absorption wavelength (λmax) for cinnamaldehyde is typically observed around 290 nm. researchgate.net The extent of conjugation significantly influences the λmax; greater conjugation leads to a bathochromic shift (shift to a longer wavelength). utoronto.ca
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, the molecular formula is C₁₀H₁₀O₂ with a molecular weight of approximately 162.18 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The mass spectrum shows a molecular ion peak (M⁺) at m/z 162. The most intense peaks in the spectrum correspond to stable fragment ions, providing a characteristic fingerprint for the compound. Key fragments include the loss of a hydrogen atom ([M-H]⁺ at m/z 161) and the loss of the aldehyde group CHO ([M-CHO]⁺ at m/z 133) followed by the loss of a hydrogen atom resulting in a peak at m/z 131. nih.govnist.gov
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
|---|---|---|
| 162 | Top Peak | [M]⁺ (Molecular Ion) |
| 161 | 2nd Highest | [M-H]⁺ |
| 131 | 3rd Highest | [M-CHO-H]⁺ |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This is arguably the most powerful technique for the analysis of volatile compounds in complex matrices. gcms.cz The sample is first separated into its components by the GC, and each component is then introduced into the mass spectrometer for identification based on its mass spectrum. The NIST WebBook and PubChem databases contain reference GC-MS data for 3-methoxycinnamaldehyde, which can be used for definitive identification. nih.govnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for non-volatile or thermally labile compounds. Similar to GC-MS, it combines the separation capabilities of HPLC with the detection power of MS. For 2-Propenal, 3-(3-methoxyphenyl)-, (2E)-, a reverse-phase LC method can be coupled with a mass spectrometer using an electrospray ionization (ESI) source. nih.gov This allows for the sensitive detection and quantification of the compound, as well as its structural confirmation through MS/MS experiments, where precursor ions are fragmented to provide further structural details. hmdb.ca
Future Research Horizons for (2E)-3-(3-methoxyphenyl)propenal: A Roadmap for Exploration
The scientific community is poised to unlock the full potential of (2E)-3-(3-methoxyphenyl)propenal, a methoxy-substituted aromatic aldehyde, as emerging research points towards its intriguing chemical reactivity and biological significance. While initial studies have laid a foundational understanding, a concerted effort in several key areas is paramount to propel this compound from a laboratory curiosity to a molecule with tangible applications. This article outlines critical future directions and burgeoning academic research avenues, from innovative and scalable production methods to a deeper mechanistic understanding of its biological effects and comparative analyses with its structural isomers.
Q & A
Q. Q1. What are the validated synthetic routes for (2E)-3-(3-methoxyphenyl)-2-propenal, and how can stereochemical purity be ensured?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure (2E)-stereoselectivity:
- Use kinetic control with low temperatures (0–5°C) and short reaction times.
- Monitor reaction progress via TLC or HPLC to prevent isomerization.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate stereochemistry using -NMR (coupling constant ) and FT-IR (C=O stretch at ~1680 cm) .
Q. Q2. How can hydrogen bonding networks in (2E)-3-(3-methoxyphenyl)-2-propenal crystals be characterized, and what functional implications arise?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement. Key parameters:
- Measure dihedral angles between the propenal moiety and methoxyphenyl ring to assess planarity.
- Identify intermolecular interactions (C–H···O, π-π stacking) using OLEX2 or Mercury.
- Graph-set analysis : Classify hydrogen bonds (e.g., motifs) to predict packing efficiency and stability.
- Implications: Strong hydrogen bonding may enhance thermal stability (DSC/TGA) and influence solubility in polar solvents .
Biological Activity
Q. Q3. How to design a bioassay evaluating the insecticidal activity of this compound against Sitophilus zeamais?
Methodological Answer:
- Contact toxicity assay :
- Prepare serial dilutions in acetone (0.1–10 mg/mL).
- Apply 0.6 mL to filter paper in Petri dishes; evaporate solvent.
- Introduce 10 insects/dish; incubate at 27°C, 65% RH.
- Record mortality at 24 h. Calculate LC via probit analysis (e.g., using EPA’s PriProbit).
- Controls: Include acetone (negative) and chlorpyrifos (positive).
- Data Interpretation: Compare LC values with literature for structure-activity insights.
Q. Q4. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model binding to acetylcholinesterase (target for insecticides).
- Prepare ligand: Optimize geometry (Avogadro), assign charges (AM1-BCC).
- Receptor: Retrieve PDB structure (e.g., 1OCE); remove water, add polar hydrogens.
- Grid box: Center on catalytic triad (Ser200, Glu327, His440).
- MD simulations (GROMACS): Assess binding stability (50 ns trajectories). Analyze RMSD, hydrogen bond occupancy.
- Validation: Compare with experimental IC values from enzyme inhibition assays .
Data Contradiction Resolution
Q. Q5. How to resolve discrepancies in reported physicochemical properties (e.g., log P, solubility)?
Methodological Answer:
- Log P determination:
- Experimental: Shake-flask method (octanol/water partition; HPLC quantification).
- Computational: Compare predictions from ChemAxon, ACD/Labs.
- Solubility: Use laser nephelometry in buffered solutions (pH 1–7.4).
- Root-cause analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
